3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid
CAS No.: 1707392-13-9
Cat. No.: VC6432757
Molecular Formula: C13H12ClNO4S2
Molecular Weight: 345.81
* For research use only. Not for human or veterinary use.
amino]thiophene-2-carboxylic acid - 1707392-13-9](/images/structure/VC6432757.png)
Specification
CAS No. | 1707392-13-9 |
---|---|
Molecular Formula | C13H12ClNO4S2 |
Molecular Weight | 345.81 |
IUPAC Name | 3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17) |
Standard InChI Key | SNDJYTQOGJSWBP-UHFFFAOYSA-N |
SMILES | CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid, reflecting its core structure: a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a sulfamoyl moiety linked to a 4-chlorophenyl group . Synonyms include:
Molecular Geometry and Conformational Analysis
The compound’s 2D structure (SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl
) reveals a planar thiophene ring connected to a sulfonamide group, which adopts a tetrahedral geometry around the sulfur atom . Density Functional Theory (DFT) studies on analogous nitroheterocycles suggest that the sulfonamide bridge enhances electron-deficient characteristics, which may facilitate interactions with bacterial nitroreductases .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 317.8 g/mol | PubChem |
Solubility (QPlogS) | -3.53 to -5.13 (predicted) | DFT Analysis |
Log P (Octanol-Water) | 2.1 (estimated) | DrugBank |
HOMO/LUMO Gap | -0.09 to -0.13 eV | DFT Analysis |
Synthesis and Structural Modifications
Synthetic Pathways
The compound is synthesized via acid-catalyzed Claisen-Schmidt condensation, followed by cyclization under microwave-assisted conditions . Key intermediates include chalcone derivatives, which are subsequently functionalized with sulfonamide groups. The final product is purified using chromatographic techniques, with structural confirmation via FT-IR, NMR, and mass spectrometry .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Substituents: Para-substituted electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antimycobacterial activity, as seen in analogs with MIC values ≤5.71 μM .
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Solubility Optimization: Cyclization of chalcone intermediates improves aqueous solubility by 2–3 fold, attributed to increased solvation free energy (-10.787 to -12.387 kcal/mol) .
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Nitroreductase Activation: Computational studies indicate that the LUMO energy (-0.11 to -0.09 eV) aligns with bacterial nitroreductase substrate requirements, suggesting prodrug potential .
Computational and Experimental Validation
Density Functional Theory (DFT) Insights
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Electrostatic Potential Maps: Localized negative charges near the sulfonamide oxygen atoms facilitate hydrogen bonding with biological targets .
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Solvation Dynamics: Molecular dynamics simulations predict enhanced solubility for cyclized derivatives, consistent with experimental solubility assays .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons, while δ 12.1 ppm corresponds to the carboxylic acid proton .
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FT-IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asym. stretch) validate functional groups .
Challenges and Future Directions
Formulation Strategies
Given its moderate solubility, prodrug derivatization (e.g., esterification of the carboxylic acid) could enhance oral bioavailability . Co-crystallization studies, as explored in cyclobutane carboxylate analogs, may further improve physicochemical properties .
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